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Compound of Interest

Compound Name: JNJ-26146900

Cat. No.: B1673006 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
JNJ-26146900 is a nonsteroidal, orally active selective androgen receptor modulator (SARM)

that has demonstrated potential in preclinical models of prostate cancer.[1] Developed by

Johnson & Johnson, this compound exhibits a unique pharmacological profile, acting as an

antagonist to the androgen receptor (AR) in prostate tissue while showing anabolic effects in

other tissues like bone and muscle.[1] This dual activity makes it a compound of interest for the

treatment of prostate cancer, where androgen receptor signaling is a key driver of disease

progression.[2][3] This technical guide provides a comprehensive overview of JNJ-26146900,

including its mechanism of action, preclinical data, and detailed experimental protocols to

facilitate further research and development.
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Property Value Source

Chemical Name

2-[(2R)-1-ethylsulfonyl-2-

hydroxypropan-2-yl]-6-

(trifluoromethyl)-1H-indole-5-

carbonitrile

[1]

Molecular Formula C15H15F3N2O3S [1]

Molar Mass 360.35 g·mol−1 [1]

Mechanism of Action

Selective Androgen Receptor

Modulator (SARM); Androgen

Receptor Antagonist

[1]

Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of JNJ-
26146900.

In Vitro Activity
Parameter Value Species Assay System Source

Ki 400 nM Rat

Androgen

Receptor

Competitive

Binding Assay

[3]

In Vivo Efficacy in Prostate Cancer Models
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Animal
Model

Treatment
Group

Dosage
Route of
Administrat
ion

Tumor
Growth
Inhibition

Source

Dunning Rat

Model

JNJ-

26146900
30-100 mg/kg Oral (p.o.)

Prevents

prostate

tumor growth

[3]

CWR22-LD1

Mouse

Xenograft

JNJ-

26146900
Not specified Oral (p.o.)

Significantly

inhibits tumor

growth

[3]

In Vivo Pharmacodynamic Effects
Animal
Model

Treatment
Group

Dosage
Route of
Administrat
ion

Effect Source

Adult Male

Sprague-

Dawley Rats

JNJ-

26146900
10-100 mg/kg Oral (p.o.)

Decreased

wet weight of

ventral

prostate and

levator ani

muscles

[3]

Adult Male

Sprague-

Dawley Rats

(Orchidectom

ized)

JNJ-

26146900
30 mg/kg Oral (p.o.)

Significantly

reduces

castration-

induced tibial

bone loss

[3]

Signaling Pathway
JNJ-26146900 exerts its effects by modulating the androgen receptor signaling pathway. In

prostate cancer, this pathway is crucial for cell growth and survival. The following diagram

illustrates the canonical androgen receptor signaling pathway and the point of intervention for

an antagonist like JNJ-26146900.
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Androgen Receptor Signaling Pathway and JNJ-26146900 Inhibition.

Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the preclinical

evaluation of JNJ-26146900.

Androgen Receptor Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the androgen

receptor.

Objective: To quantify the ability of JNJ-26146900 to displace a radiolabeled androgen from the

rat androgen receptor.

Materials:

Rat ventral prostate cytosol (source of androgen receptor)

Radiolabeled androgen (e.g., [3H]-R1881)
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JNJ-26146900 (or other test compounds)

Assay Buffer (e.g., TEGD buffer: Tris-HCl, EDTA, glycerol, dithiothreitol)

Scintillation cocktail

Filter plates and vacuum manifold

Scintillation counter

Protocol:

Preparation of Reagents: Prepare serial dilutions of JNJ-26146900 and a fixed concentration

of the radiolabeled androgen in the assay buffer. Prepare the rat ventral prostate cytosol

according to standard laboratory procedures.

Incubation: In a multi-well plate, combine the prostate cytosol, radiolabeled androgen, and

varying concentrations of JNJ-26146900. Include control wells for total binding (no

competitor) and non-specific binding (excess unlabeled androgen). Incubate the plate at a

controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24

hours).

Separation of Bound and Free Ligand: Transfer the incubation mixture to a filter plate and

apply a vacuum to trap the receptor-bound radioligand on the filter. Wash the filters with cold

assay buffer to remove unbound radioligand.

Quantification: Add scintillation cocktail to each well of the filter plate and measure the

radioactivity using a scintillation counter.

Data Analysis: Calculate the percentage of specific binding at each concentration of JNJ-
26146900. Determine the IC50 value (the concentration of JNJ-26146900 that inhibits 50%

of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the

Cheng-Prusoff equation.
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Prepare Reagents:
- Rat Prostate Cytosol (AR source)

- [3H]-R1881 (Radioligand)
- JNJ-26146900 (Competitor)

Incubate:
- AR + [3H]-R1881 + JNJ-26146900

- Controls: Total & Non-specific binding

Filter & Wash:
- Separate bound from free radioligand

Quantify Radioactivity:
- Scintillation Counting

Data Analysis:
- Calculate IC50
- Convert to Ki
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [JNJ-26146900: A Technical Guide for Prostate Cancer
Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673006#jnj-26146900-for-prostate-cancer-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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